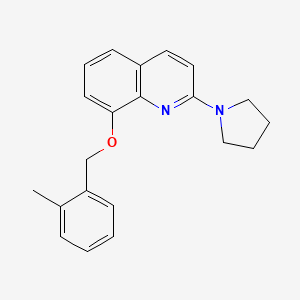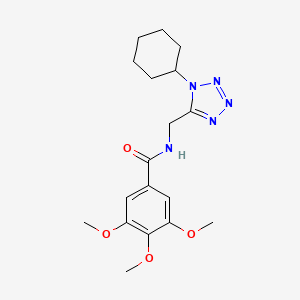![molecular formula C19H23N3O4 B2577420 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide CAS No. 464920-58-9](/img/structure/B2577420.png)
2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide is a synthetic organic compound that features an adamantane moiety and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with 4-Nitrophenylformamide: The functionalized adamantane is then reacted with 4-nitrophenylformamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Final Product: The intermediate product is further reacted to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance the compound’s ability to cross cell membranes, while the nitrophenyl group could participate in specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: A simple adamantane derivative with known antiviral properties.
4-Nitroaniline: A nitrophenyl compound used in the synthesis of dyes and pharmaceuticals.
2-(adamantan-1-yl)acetamide: A related compound lacking the nitrophenyl group.
Uniqueness
2-(adamantan-1-yl)-2-[(4-nitrophenyl)formamido]acetamide is unique due to the combination of the adamantane and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination can result in enhanced stability, membrane permeability, and specific interactions with biological targets.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c20-17(23)16(19-8-11-5-12(9-19)7-13(6-11)10-19)21-18(24)14-1-3-15(4-2-14)22(25)26/h1-4,11-13,16H,5-10H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGQWHVONGJCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)




![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)

![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)

![4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2577358.png)

![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
